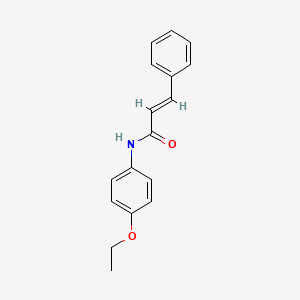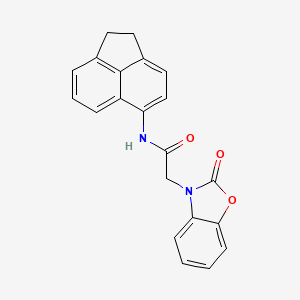
N-(4-ethoxyphenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-phenylacrylamide (EPAA) is a synthetic compound that belongs to the class of acrylamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. EPAA is a versatile molecule that exhibits a wide range of biological activities, making it an attractive candidate for further research.
Mecanismo De Acción
N-(4-ethoxyphenyl)-3-phenylacrylamide exerts its biological effects through a variety of mechanisms. In anti-inflammatory and analgesic studies, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins. In anticancer studies, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. The exact mechanism of action of N-(4-ethoxyphenyl)-3-phenylacrylamide in material science applications is still under investigation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to exhibit antipyretic effects and to reduce fever in animal models. It has also been shown to exhibit antioxidant and neuroprotective effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-3-phenylacrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(4-ethoxyphenyl)-3-phenylacrylamide is also stable under a wide range of conditions, making it a useful tool for investigating the effects of various treatments on biological systems. However, N-(4-ethoxyphenyl)-3-phenylacrylamide also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. N-(4-ethoxyphenyl)-3-phenylacrylamide also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-3-phenylacrylamide. In medicinal chemistry, further investigation is needed to determine the optimal dosage and administration route for N-(4-ethoxyphenyl)-3-phenylacrylamide in humans. In material science, N-(4-ethoxyphenyl)-3-phenylacrylamide could be further studied as a building block for the synthesis of new organic semiconductors. In addition, the mechanisms of action of N-(4-ethoxyphenyl)-3-phenylacrylamide in different biological systems could be further elucidated to better understand its potential applications. Finally, further studies are needed to investigate the potential toxicity of N-(4-ethoxyphenyl)-3-phenylacrylamide in humans and animals.
Métodos De Síntesis
N-(4-ethoxyphenyl)-3-phenylacrylamide can be synthesized using a variety of methods, including the Horner-Wadsworth-Emmons reaction, Suzuki coupling, and Heck reaction. One of the most common methods for synthesizing N-(4-ethoxyphenyl)-3-phenylacrylamide is the Horner-Wadsworth-Emmons reaction, which involves the condensation of ethyl 4-bromo-3-oxobutanoate with 4-ethoxybenzaldehyde in the presence of a base.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to exhibit potent anti-inflammatory and analgesic effects. It has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies. N-(4-ethoxyphenyl)-3-phenylacrylamide has also been studied for its potential use in material science, particularly as a building block for the synthesis of organic semiconductors.
Propiedades
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-16-11-9-15(10-12-16)18-17(19)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,18,19)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFUMXPVIPANHG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669189.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5669208.png)
![2-benzyl-8-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669216.png)


![(4R)-4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5669235.png)
![1-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B5669250.png)
![4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)
![3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5669259.png)

![1-[4-(methylthio)phenyl]-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B5669281.png)
![1-[4-(phenylsulfonyl)phenyl]azepane](/img/structure/B5669293.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5669297.png)
